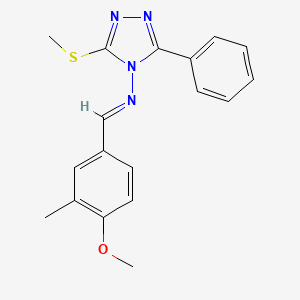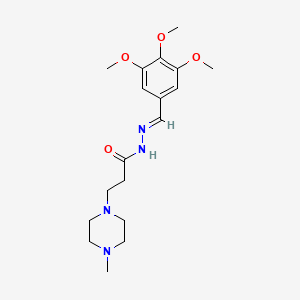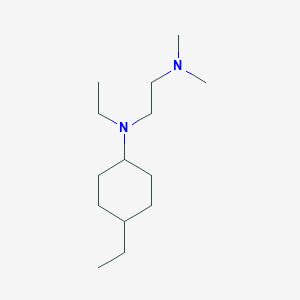![molecular formula C16H22ClNOS B5698438 2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)
2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CPTH or CPTH2 and is an inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF) and histone acetyltransferase p300. In
Wirkmechanismus
CPTH inhibits the histone acetyltransferase activity of p300/CBP-associated factor (2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide) and histone acetyltransferase p300. Histone acetyltransferases play a crucial role in regulating gene expression by adding acetyl groups to histones, which leads to the relaxation of chromatin structure and increased accessibility of DNA to transcription factors. Inhibition of histone acetyltransferases can lead to the repression of gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Inhibition of histone acetyltransferases by CPTH leads to the repression of gene expression and the induction of apoptosis in cancer cells. CPTH has also been shown to improve cognitive function and memory in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPTH in lab experiments is its selectivity for inhibiting the histone acetyltransferase activity of p300/CBP-associated factor (2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide) and histone acetyltransferase p300. This selectivity allows for the specific targeting of these enzymes and reduces the potential for off-target effects.
One limitation of using CPTH in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Additionally, CPTH can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
For research on CPTH include the development of more potent and selective inhibitors, investigation of its potential applications in other diseases, and further investigation of its effects on cognitive function and memory in neurological disorders.
Synthesemethoden
The synthesis of CPTH involves the reaction of 4-chlorobenzyl chloride with cycloheptylamine to form 2-[(4-chlorobenzyl)amino]cycloheptanone. This intermediate compound is then reacted with thioacetic acid to form 2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
CPTH has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. CPTH has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
In addition to cancer research, CPTH has been studied for its potential applications in neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNOS/c17-14-9-7-13(8-10-14)11-20-12-16(19)18-15-5-3-1-2-4-6-15/h7-10,15H,1-6,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSHLWSHFRUTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)sulfanyl]-N-cycloheptylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)


![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)